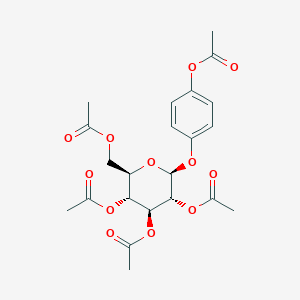
beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate: is a chemical compound with the molecular formula C({22})H({26})O(_{12}) and a molecular weight of 482.4346 g/mol . . This compound is a derivative of glucopyranoside, where the phenyl group is substituted with an acetyloxy group, and the glucose moiety is fully acetylated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate typically involves the acetylation of arbutin. The process can be summarized as follows:
Starting Material: Arbutin (4-hydroxyphenyl beta-D-glucopyranoside).
Acetylation: Arbutin is treated with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups on both the phenyl and glucose moieties.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of arbutin are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is often carried out in continuous flow reactors to enhance efficiency and yield.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate can undergo hydrolysis in the presence of water or aqueous acids, leading to the removal of acetyl groups and regeneration of the parent arbutin compound.
Oxidation: The phenyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Common Reagents and Conditions:
Hydrolysis: Water, dilute acids (e.g., hydrochloric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Arbutin, acetic acid.
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced phenyl derivatives, deacetylated glucose.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate involves its hydrolysis to release arbutin and acetic acid. Arbutin, the active component, inhibits the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition leads to reduced melanin production, making it useful in skin-lightening applications . Additionally, arbutin exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Arbutin (4-hydroxyphenyl beta-D-glucopyranoside): The parent compound, which lacks the acetyl groups.
Phenyl beta-D-glucopyranoside: A similar compound where the phenyl group is not substituted with an acetyloxy group.
Methyl beta-D-glucopyranoside: A compound where the phenyl group is replaced with a methyl group.
Uniqueness: Beta-D-Glucopyranoside, 4-(acetyloxy)phenyl, tetraacetate is unique due to its fully acetylated structure, which enhances its stability and lipophilicity. This makes it more suitable for certain applications, such as in cosmetics, where stability and skin penetration are important .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetyloxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)28-10-18-19(30-13(3)25)20(31-14(4)26)21(32-15(5)27)22(34-18)33-17-8-6-16(7-9-17)29-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHWMISYPPWNDJ-QMCAAQAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













